

Application Notes and Protocols: Immunomodulatory Effects of Copper Bis-glycinate In Vitro

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Compound of Interest

Compound Name: *Cupric glycinate*

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Introduction

Copper is an essential micronutrient vital for a multitude of physiological processes, including cellular respiration and nervous system function.^{[1][2][3][4][5]} Its role in the immune system is critical, with copper deficiency leading to impaired immune function, including decreased lymphocyte proliferation and increased susceptibility to pathogens.^{[1][2][3][4][5]} Copper bis-glycinate (Cbg), a chelated form of copper with high bioavailability, is of particular interest for its potential immunomodulatory properties.^{[1][3][5]} This document provides a detailed overview of the in vitro immunomodulatory effects of copper bis-glycinate, summarizing key quantitative data and providing comprehensive experimental protocols for researchers investigating its therapeutic potential. The presented data is primarily based on a key study by Areesanan et al. (2025), which systematically evaluated the impact of Cbg on various immune cell types.^{[1][2][3][4][5]}

Data Presentation: Quantitative Effects of Copper Bis-glycinate

The following tables summarize the dose-dependent effects of copper bis-glycinate on different immune cell populations as observed in vitro.

Table 1: Effect of Copper Bis-glycinate on THP-1 Monocytic Cell Viability and NF-κB Expression[1]

Cbg Concentration (μg/mL)	Cell Viability (% of Control)	NF-κB Expression (% of Stimulated Control)
3	~100%	~125%
6	~100%	~125%
12.5	~100%	~125%
25	~100%	~125%
50	~80%	~125%
100	<20%	Not Assessed
LC50	55.3 μg/mL	

Table 2: Effect of Copper Bis-glycinate on Pro-inflammatory Cytokine Secretion by LPS-Stimulated THP-1 Cells[1]

Cbg Concentration (μg/mL)	IL-6 Reduction (% of Stimulated Control)	TNF-α Reduction (% of Stimulated Control)
3	Slight Reduction	>50%
6	Slight Reduction	>50%
12.5	Slight Reduction	>50%
25	Slight Reduction (Peak TNF-α reduction at ~70%)	~70%
50	~30% (Significant)	No substantial change from 25 μg/mL

Table 3: Effect of Copper Bis-glycinate on Stimulated PBMC Proliferation[1]

Cbg Concentration ($\mu\text{g/mL}$)	Proliferation Inhibition
3	~25%
14.8	EC50
50	>80%
100	>80%

Table 4: Effect of Copper Bis-glycinate on Cytokine Secretion by Stimulated CD4+ Helper T Cells[1][2]

Cbg Concentration ($\mu\text{g/mL}$)	IL-17 Reduction	IL-2 Reduction	IFN- γ Reduction	TNF- α Reduction
3-50	Dose-dependent decrease	Dose-dependent decrease	Slight decrease (no noticeable change between concentrations)	No significant influence
100	Not specified	Not specified	Not specified	~20%

Table 5: Effect of Copper Bis-glycinate on Cytokine Secretion by Stimulated CD8+ Cytotoxic T Cells[1]

Cbg Concentration ($\mu\text{g/mL}$)	TNF- α Reduction	MIP-1 β Reduction
3-12.5	No significant effect	No significant effect
25	Dose-dependent decrease starts	No significant effect
50	Dose-dependent decrease	Minor reduction
100	Dose-dependent decrease	~10%

Table 6: Effect of Copper Bis-glycinate on Intracellular Ca²⁺ Influx in Stimulated Jurkat Cells[[1](#)][[2](#)]

Cbg Concentration (μg/mL)	Inhibition of Ca ²⁺ Influx
3-100	Significant, dose-dependent inhibition

Experimental Protocols

The following are detailed protocols for the key experiments used to assess the immunomodulatory effects of copper bis-glycinate in vitro.

Cell Culture and Maintenance

- Cell Lines:
 - THP-1 (Human monocytic cell line): Maintain in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol. Culture at 37°C in a humidified atmosphere with 5% CO₂.
 - Jurkat (Human T lymphocyte cell line): Maintain in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Culture at 37°C in a humidified atmosphere with 5% CO₂.
- Primary Cells:
 - Human Peripheral Blood Mononuclear Cells (PBMCs): Isolate from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.[[6](#)] Wash the isolated cells with phosphate-buffered saline (PBS) and resuspend in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

Cell Viability and Proliferation Assays

This colorimetric assay measures the metabolic activity of viable cells.

- Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 μL of culture medium.[[3](#)]

- Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) and immediately treat with various concentrations of copper bis-glycinate (e.g., 0.4–100 µg/mL).
[\[1\]](#) Include untreated and unstimulated controls.
- Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[\[3\]](#)
- WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[\[3\]](#)
- Incubation with Reagent: Incubate for 4 hours at 37°C and 5% CO₂.[\[3\]](#)
- Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.[\[3\]](#) The reference wavelength should be above 600 nm.[\[3\]](#)

This flow cytometry-based assay tracks cell division by the progressive halving of the fluorescent dye CFSE in daughter cells.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Cell Labeling: Resuspend PBMCs at 1 x 10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 20 minutes at 37°C, protected from light.[\[7\]](#)[\[10\]](#)
- Quenching: Stop the staining by adding 5 volumes of ice-cold complete culture medium and incubate for 5 minutes on ice.
- Washing: Wash the cells three times with complete culture medium to remove unbound CFSE.
- Cell Seeding and Treatment: Seed the labeled PBMCs in a 96-well plate. Stimulate the cells with anti-CD3/CD28 antibodies and treat with various concentrations of copper bis-glycinate (e.g., 3–100 µg/mL).[\[1\]](#)
- Incubation: Culture the cells for 72 hours at 37°C and 5% CO₂.[\[1\]](#)
- Flow Cytometry Analysis: Harvest the cells, wash with PBS, and acquire data on a flow cytometer. Analyze the CFSE fluorescence intensity to determine the percentage of proliferating cells.

Cytokine Analysis (LEGENDplex™ Assay)

This bead-based immunoassay allows for the simultaneous quantification of multiple cytokines from a single sample.[11][12][13]

- Sample Collection: Culture immune cells (e.g., THP-1 or PBMCs) with or without stimulation and in the presence of various concentrations of copper bis-glycinate for a specified time (e.g., 6 hours for THP-1).[1] Centrifuge the plates and collect the supernatants for analysis.
- Assay Preparation: Reconstitute the lyophilized standard cocktail and prepare serial dilutions according to the manufacturer's protocol.[11] Prepare the premixed antibody-immobilized beads by sonicating for 1 minute and vortexing for 30 seconds.[11]
- Assay Procedure:
 - Add assay buffer, standards, and samples to the wells of a V-bottom 96-well plate.[11]
 - Add the mixed beads to each well.[11]
 - Seal the plate and incubate on a plate shaker at 500 RPM for 2 hours at room temperature, protected from light.[11]
 - Wash the plate twice with wash buffer using a vacuum manifold.[11]
 - Add detection antibodies to each well, seal the plate, and incubate on a plate shaker at 500 RPM for 1 hour at room temperature.[11]
 - Add Streptavidin-PE (SA-PE) reagent to each well, seal the plate, and incubate on a plate shaker at 500 RPM for 30 minutes at room temperature.[11]
 - Wash the plate twice with wash buffer.
 - Resuspend the beads in wash buffer.
- Flow Cytometry Acquisition: Acquire the data on a flow cytometer.
- Data Analysis: Analyze the data using the LEGENDplex™ data analysis software.

NF-κB Expression Analysis (Flow Cytometry)

- Cell Culture and Treatment: Culture and treat THP-1 cells with LPS and copper bis-glycinate as described for the viability assay.
- Cell Fixation and Permeabilization: Harvest the cells and wash with PBS. Fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.
- Intracellular Staining: Stain the cells with a fluorescently labeled antibody against the p65 subunit of NF-κB.
- Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the mean fluorescence intensity (MFI) of the NF-κB stain.

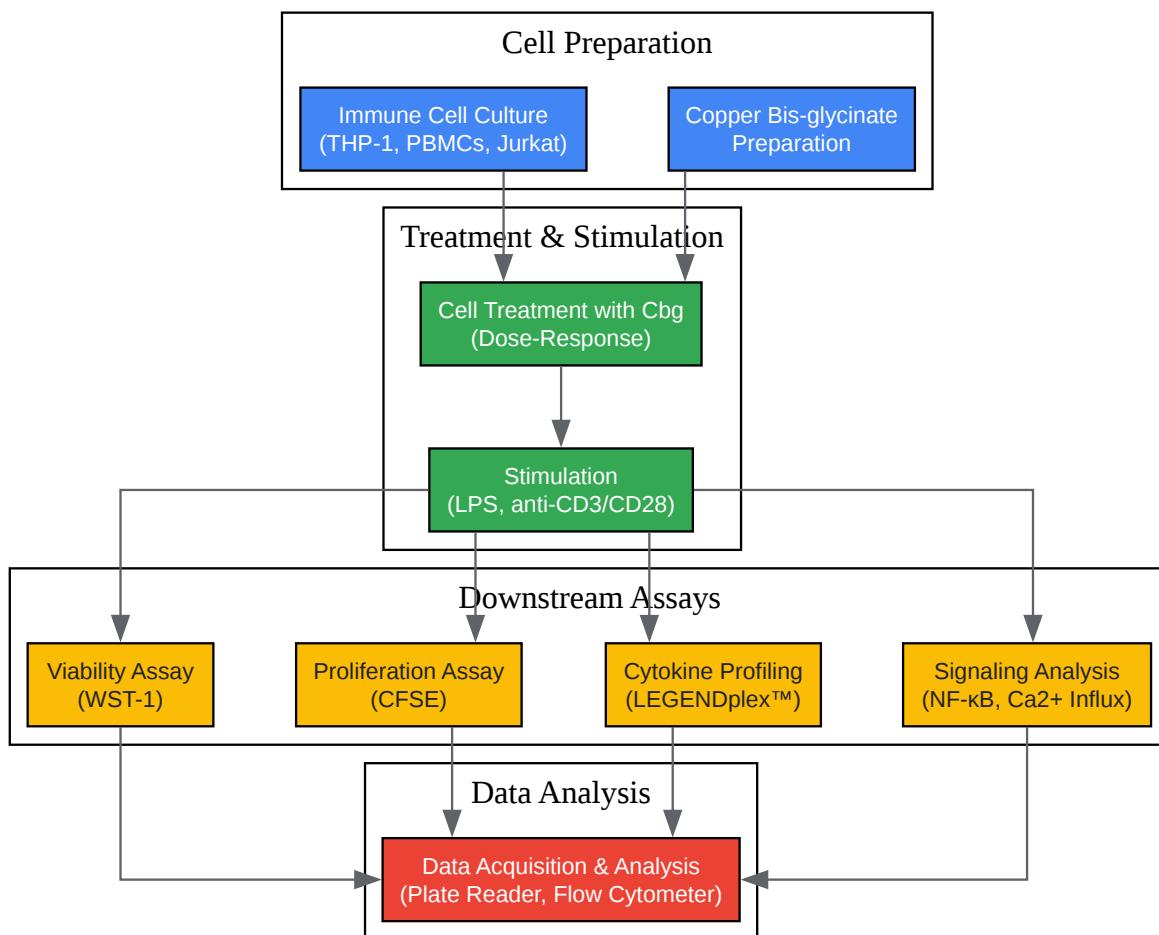
Intracellular Calcium Influx Assay

This assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye like Fluo-4 AM.[14][15][16][17][18]

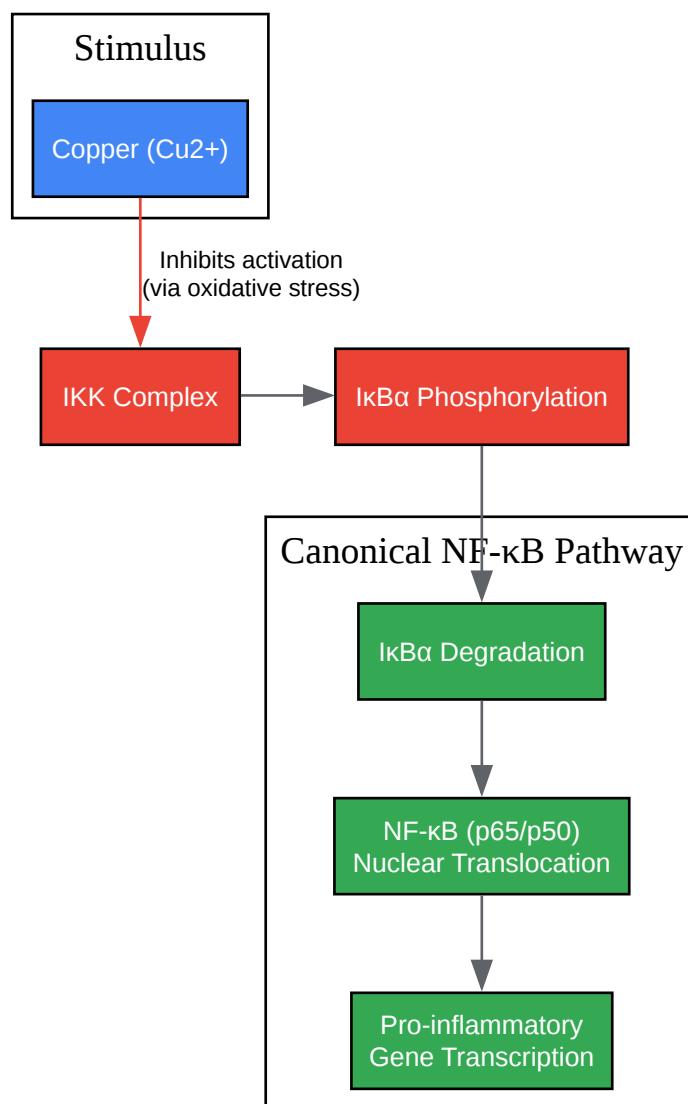
- Cell Loading: Incubate Jurkat cells with Fluo-4 AM loading solution for 30-60 minutes at 37°C.[14][15]
- Washing: Wash the cells to remove excess dye.
- Treatment: Resuspend the cells in a suitable buffer and treat with various concentrations of copper bis-glycinate.[1]
- Stimulation and Data Acquisition: Establish a baseline fluorescence reading on a flow cytometer. Stimulate the cells with anti-CD3/CD28 antibodies and immediately acquire fluorescence data over time to measure the calcium influx.[1]

Visualizations: Pathways and Workflows

The following diagrams illustrate the experimental workflow, a proposed signaling pathway, and the overall immunomodulatory effects of copper bis-glycinate.

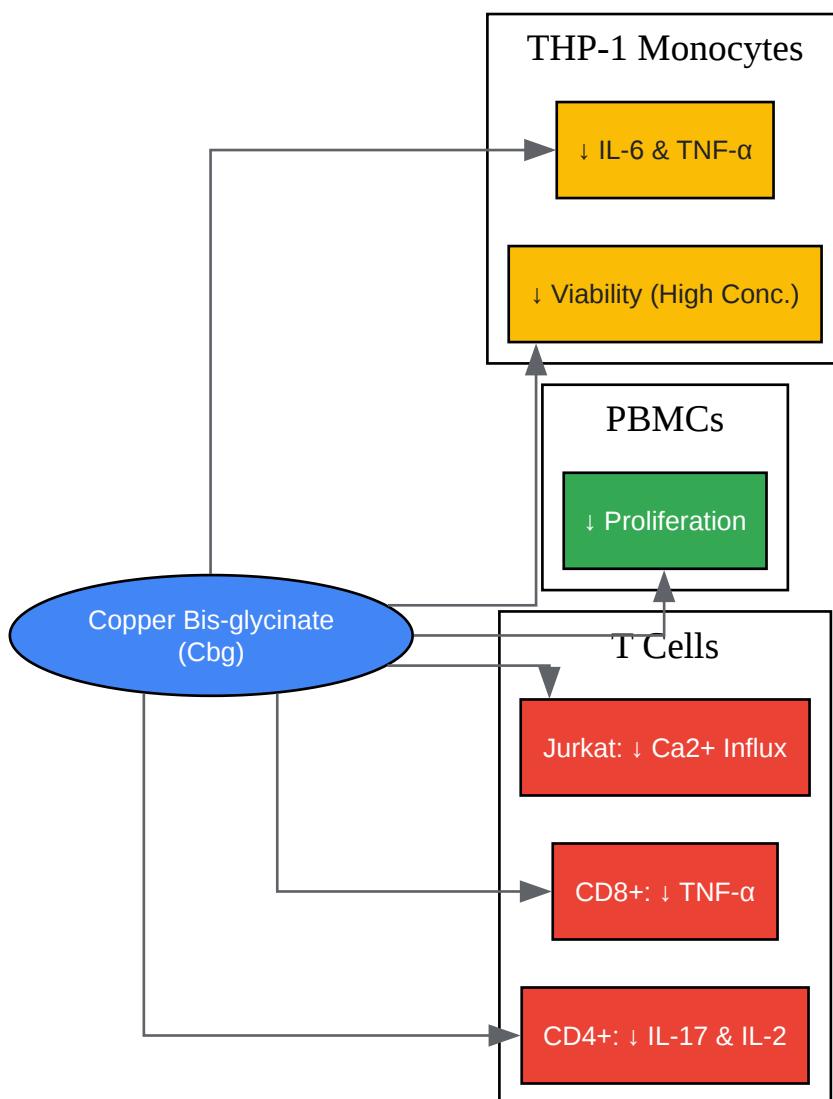
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Caption: Experimental workflow for in vitro immunomodulatory studies.



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Caption: Proposed inhibitory pathway of copper on NF-κB signaling.[19]



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